3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione
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Overview
Description
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two 2,4-dimethylthiophen-3-yl groups attached to a furan-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione typically involves a multi-step process. One common method is the palladium-catalyzed cross-coupling reaction between 2,5-dimethyl-3-thienylboronic acid and mucobromic acid under phase transfer catalysis conditions. This reaction yields 3,4-bis(2,5-dimethyl-3-thienyl)-5-hydroxyfuran-2-one, which is then oxidized using potassium permanganate to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione .
Scientific Research Applications
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s electronic properties make it useful in studying biological electron transfer processes.
Industry: Used in the development of electronic materials, such as molecular switches and photochromic materials
Mechanism of Action
The mechanism of action of 3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione involves its interaction with molecular targets through its electronic properties. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly useful in the development of molecular switches and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione: Similar in structure but with different substitution patterns.
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: Another furan derivative with different electronic properties.
Uniqueness
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electron transfer processes.
Properties
CAS No. |
560111-05-9 |
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Molecular Formula |
C16H14O3S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3,4-bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C16H14O3S2/c1-7-5-20-9(3)11(7)13-14(16(18)19-15(13)17)12-8(2)6-21-10(12)4/h5-6H,1-4H3 |
InChI Key |
GJSAJTPORVVOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C2=C(C(=O)OC2=O)C3=C(SC=C3C)C)C |
Origin of Product |
United States |
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